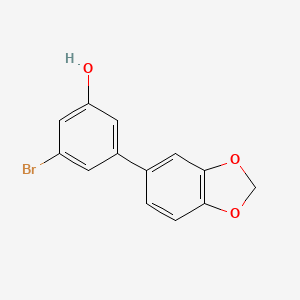
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% (3-BFP) is an organic compound with a wide range of applications in the scientific research field. It is a white to off-white crystalline solid with a melting point of approximately 107°C. 3-BFP has been used in a variety of research areas, including organic synthesis, chemistry, biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in organic synthesis, as a reagent in the synthesis of various organic compounds, such as carbohydrates, peptides, and amines. It has also been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In addition, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of various polymers and materials.
Mecanismo De Acción
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% is an organic compound with a wide range of applications in the scientific research field. It is an electrophilic reagent, which means that it can react with electron rich species, such as nucleophiles. This enables it to be used as a reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in a variety of research areas, including organic synthesis, chemistry, biochemistry and pharmacology. It has been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In addition, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of various polymers and materials. Furthermore, it has been used to study the biochemical and physiological effects of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% in laboratory experiments is its high reactivity, which allows it to be used in a wide range of reactions. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% is a hazardous compound and should be handled with caution, as it is flammable and can cause skin irritation.
Direcciones Futuras
The use of 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of various compounds, polymers and materials. In addition, it can be used to study the biochemical and physiological effects of certain compounds. Furthermore, it can be used in the development of new drugs and materials for medical applications. Finally, it can be used to study the effects of certain compounds on the environment.
Métodos De Síntesis
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized from the reaction of 4-bromo-3-methoxybenzaldehyde and 2-fluorophenol in the presence of a base in a solvent. The reaction is carried out at room temperature and the product is obtained in high yield.
Propiedades
IUPAC Name |
3-bromo-5-(2-fluoro-3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZAUMKYUGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686409 |
Source


|
| Record name | 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-25-3 |
Source


|
| Record name | 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














